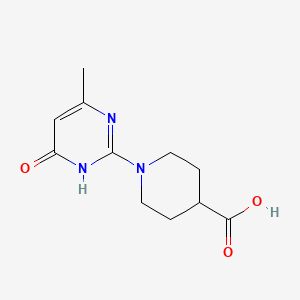

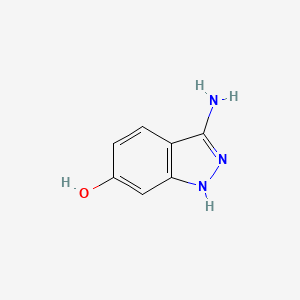

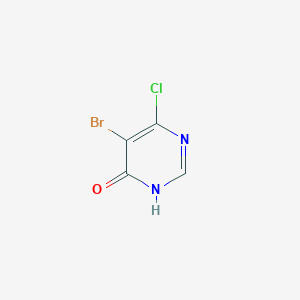

![molecular formula C8H3BrF3N3O B1384370 6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 52833-43-9](/img/structure/B1384370.png)

6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Descripción general

Descripción

“6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines have received considerable attention over the past years because of their potential pharmacological activities . They are useful as fungicides, antiviral, antimicrobial, and anticancer agents . In particular, they are potent and highly selective inhibitors of tyrosine kinase .

Synthesis Analysis

A novel synthetic method for 4-N-substituted 6-bromopyrido[2,3-d]pyrimidines was reported . The synthesis starts from 2-aminonicotinonitrile, followed by bromination of the aromatic ring, condensation, cyclization, and Dimroth rearrangement . A series of 21 new pyrido[2,3-d]pyrimidine derivatives was prepared in high yields (up to 98%) . Microwave irradiation was used in the last two steps .Molecular Structure Analysis

The structures of synthesized compounds were determined by NMR, IR, and HRMS techniques . The crystal structure of the title compound is determined by X-ray diffraction .Chemical Reactions Analysis

The reaction takes place more easily in acetonitrile . Regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide provides the corresponding nicotinic acid .Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one serves as a key intermediate in the synthesis of various complex organic compounds. It is particularly noteworthy for its role in the synthesis of quinazolin-4(3H)-ones via amidine N-arylation, highlighting its versatility in organic synthesis (Li et al., 2013). Additionally, it has been used to prepare a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, which have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria (Bheemanapalli et al., 2008). The compound's utility in microwave-assisted [3+2] cycloaddition and Suzuki–Miyaura cross-coupling further underlines its significance in synthesizing polyaromatic scaffolds (Hédou et al., 2013).

Antibacterial Activity

Research indicates that derivatives of 6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one exhibit notable antibacterial properties. A study highlighted that certain synthesized derivatives presented significant activity against a range of Gram-positive and Gram-negative bacteria, marking them as potential candidates for antibacterial drug development (Kanth et al., 2006). Another study supported these findings, demonstrating the antimicrobial potential of novel pyrido[2,3-d]pyrimidine derivatives, emphasizing their potential in antimicrobial therapy (Veeraswamy et al., 2018).

Synthetic Utility in Heterocyclic Chemistry

The compound's ability to undergo various chemical reactions makes it a valuable entity in the field of heterocyclic chemistry. It is instrumental in the synthesis of diverse heterocyclic compounds, which are crucial in the development of pharmaceuticals and other biologically active molecules. For instance, its involvement in the one-pot synthesis of novel pyrido[2,3-d]pyrimidines highlights its practicality and efficiency in organic synthesis (Mohsenimehr et al., 2014).

Propiedades

IUPAC Name |

6-bromo-2-(trifluoromethyl)-3H-pyrido[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3N3O/c9-3-1-4-5(13-2-3)14-7(8(10,11)12)15-6(4)16/h1-2H,(H,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMQPFCUXJPYLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=O)NC(=N2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743190 | |

| Record name | 6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one | |

CAS RN |

52833-43-9 | |

| Record name | 6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

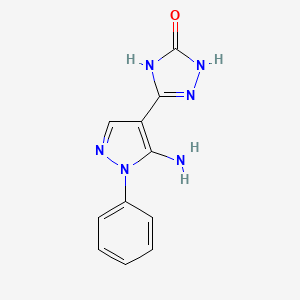

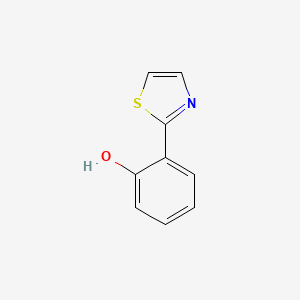

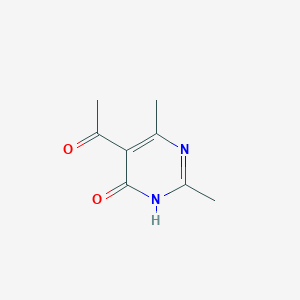

![7-amino-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384287.png)

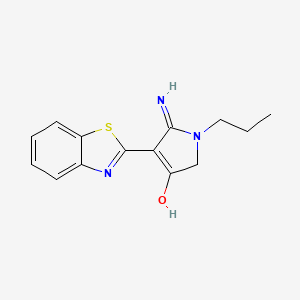

![N-cyclopropyl-2-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B1384308.png)